An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Hydrazino-5-iodopyrimidine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Hydrazino-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Hydrazino-5-iodopyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive hydrazino group and a versatile iodo substituent on a pyrimidine core, renders it a valuable precursor for the synthesis of a diverse array of complex molecular architectures. The pyrimidine scaffold is a ubiquitous pharmacophore found in numerous clinically approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The strategic placement of the iodo and hydrazino groups on this privileged core opens up numerous avenues for molecular elaboration and the generation of novel chemical entities with potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Hydrazino-5-iodopyrimidine. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the effective utilization of this versatile synthetic intermediate.
Physicochemical Properties
While extensive experimental data for 2-Hydrazino-5-iodopyrimidine is not widely available in the public domain, its key physicochemical properties can be reliably predicted based on its structural features and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 63558-64-5 | [4] |
| Molecular Formula | C₄H₅IN₄ | Calculated |
| Molecular Weight | 236.02 g/mol | [4] |
| IUPAC Name | 2-hydrazinyl-5-iodopyrimidine | [4] |
| Appearance | Expected to be a solid at room temperature | Analogy to related pyrimidines |
| Melting Point | Not reported; likely >150 °C | Analogy to related hydrazinopyrimidines |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol; limited solubility in water and nonpolar solvents. | [5] |
| LogP | 1.05 (Predicted) | [4] |
Note: Due to the limited availability of experimental data, some properties are estimated based on structurally similar compounds.
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydrazino group protons. The two protons on the pyrimidine ring will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The protons of the hydrazino group (-NHNH₂) will likely appear as two separate broad signals, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon bearing the iodine atom (C5) is expected to be significantly shifted to a higher field (lower ppm value) compared to the other carbons. The carbon attached to the hydrazino group (C2) will also exhibit a characteristic chemical shift.
Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 236. The fragmentation pattern will likely involve the loss of the iodine atom, the hydrazino group, and cleavage of the pyrimidine ring, providing valuable structural information[10][11].
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the hydrazino group in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. The C-I stretching vibration will appear at lower frequencies[8][9][12].
Synthesis and Reactivity
Synthesis
2-Hydrazino-5-iodopyrimidine is typically synthesized via the nucleophilic aromatic substitution of a suitable dihalogenated pyrimidine with hydrazine hydrate. A plausible and efficient synthetic route starts from the commercially available 2-chloro-5-iodopyrimidine.
Experimental Protocol: Synthesis of 2-Hydrazino-5-iodopyrimidine [Adapted from 3, 13, 18]
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To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 2-Hydrazino-5-iodopyrimidine.
This is a generalized protocol and may require optimization for specific laboratory conditions.
Chemical Reactivity
The chemical reactivity of 2-Hydrazino-5-iodopyrimidine is dictated by its two key functional groups: the nucleophilic hydrazino group and the reactive iodo substituent.
Reactions of the Hydrazino Group:
The hydrazino group is a versatile handle for the construction of fused heterocyclic systems. It can readily undergo condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents to form pyrazoles, triazoles, and other fused pyrimidine derivatives of significant medicinal interest[6][13][14].
Reactions of the Iodo Group:
The iodo group at the 5-position of the pyrimidine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling rapid diversification of the pyrimidine core[15][16][17][18].
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds[10][15][19][20][21].
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Buchwald-Hartwig Amination: Coupling with amines in the presence of a palladium catalyst and a suitable ligand provides access to 5-amino-substituted pyrimidines.
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Sonogashira Coupling: Reaction with terminal alkynes catalyzed by palladium and copper affords 5-alkynylpyrimidines.
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Heck Coupling: Palladium-catalyzed reaction with alkenes introduces alkenyl substituents at the 5-position.
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for 2-Hydrazino-5-iodopyrimidine is scarce, the pyrimidine and hydrazone moieties are well-established pharmacophores in a wide range of therapeutic agents[2][22][23][24][25].
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Anticancer Activity: Pyrimidine derivatives are integral components of many anticancer drugs. The ability to functionalize both the 2- and 5-positions of 2-Hydrazino-5-iodopyrimidine allows for the synthesis of libraries of compounds for screening against various cancer cell lines. Fused pyrimidine systems, accessible from this precursor, are of particular interest as kinase inhibitors and apoptosis inducers[1][25][26][27].
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Antimicrobial Activity: Both pyrimidine and hydrazone derivatives have demonstrated significant antibacterial and antifungal activities[2][22][23][28]. The structural versatility of 2-Hydrazino-5-iodopyrimidine makes it an attractive starting point for the development of novel antimicrobial agents to combat drug-resistant pathogens.
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Anti-inflammatory and Antioxidant Properties: Certain pyrimidine derivatives have been reported to possess anti-inflammatory and antioxidant activities[3]. The exploration of derivatives of 2-Hydrazino-5-iodopyrimidine in this therapeutic area could yield promising lead compounds.
Conclusion
2-Hydrazino-5-iodopyrimidine is a highly versatile and valuable building block for synthetic and medicinal chemists. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. While direct experimental data for this compound is limited, its chemical behavior can be reliably predicted from well-established principles and the study of analogous structures. The synthetic accessibility of this compound, coupled with the proven pharmacological importance of the pyrimidine and hydrazone motifs, positions 2-Hydrazino-5-iodopyrimidine as a key intermediate for the discovery and development of novel therapeutic agents.
References
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